Emeraldine

描述

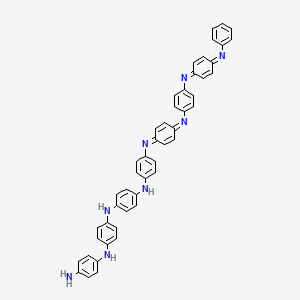

Structure

2D Structure

属性

IUPAC Name |

4-N-[4-[4-[4-[[4-[4-[(4-phenyliminocyclohexa-2,5-dien-1-ylidene)amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]anilino]phenyl]benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N8/c49-34-6-8-36(9-7-34)51-38-14-16-40(17-15-38)53-42-22-24-44(25-23-42)55-46-30-32-48(33-31-46)56-47-28-26-45(27-29-47)54-43-20-18-41(19-21-43)52-39-12-10-37(11-13-39)50-35-4-2-1-3-5-35/h1-33,51,53,55H,49H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOHYACRFJAUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C=CC(=NC3=CC=C(C=C3)N=C4C=CC(=NC5=CC=C(C=C5)NC6=CC=C(C=C6)NC7=CC=C(C=C7)NC8=CC=C(C=C8)N)C=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Oxidation States of Polyaniline

For Researchers, Scientists, and Drug Development Professionals

Polyaniline (PANI) stands as one of the most investigated conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical conductivity.[1][2] Its properties are intrinsically linked to its molecular structure, specifically its oxidation state. Understanding and controlling these states is paramount for its application in diverse fields such as electronics, sensing, and energy storage.[2][3] This guide provides a detailed overview of the different oxidation states of polyaniline, their quantitative properties, and the experimental protocols required for their synthesis and characterization.

The Three Primary Oxidation States of Polyaniline

Polyaniline exists in three idealized, primary oxidation states, which can be interconverted through redox (oxidation-reduction) and acid-base (protonation-deprotonation) reactions.[4][5] These states are distinguished by the ratio of amine to imine nitrogen units in the polymer backbone.[6]

-

Leucothis compound (LE): This is the fully reduced form of polyaniline, characterized by a polymer chain consisting entirely of benzenoid amine units.[4][7] It is typically colorless or light-yellow and is an electrical insulator.[1][6]

-

This compound (EM): The half-oxidized state, this compound, is composed of an equal ratio of alternating reduced (amine) and oxidized (imine) units.[4][7] This form is considered the most useful due to its high stability and tunable conductivity.[1]

-

This compound Base (EB): In its neutral (deprotonated) form, it is known as this compound base. It is blue in color and behaves as an insulator, with a reported conductivity of approximately 1 x 10⁻¹⁰ S/cm.[1][6]

-

This compound Salt (ES): Through a process known as protonic acid doping, the imine nitrogen atoms of the this compound base can be protonated. This creates the this compound salt form, which is green and highly conductive.[3] This insulator-to-conductor transition is a hallmark of polyaniline, with conductivity increasing by up to ten orders of magnitude.[1]

-

-

Pernigraniline (PN): This is the fully oxidized form of polyaniline, containing only quinoid imine units.[4][7] It appears blue or violet and, like leucothis compound, is an electrical insulator.[1]

The interconversion between these states is fundamental to harnessing the properties of polyaniline. Oxidation converts leucothis compound to this compound and further to pernigraniline. Conversely, reduction reverses this process. The crucial step for achieving high conductivity is the protonation of the this compound base to form the this compound salt.

Interconversion pathways of polyaniline oxidation states.

Quantitative Properties of Polyaniline Oxidation States

The distinct electronic structures of the different oxidation states give rise to measurable differences in their electrical and spectroscopic properties. A summary of these properties is presented below.

| Oxidation State | Form | Typical Color | Electrical Conductivity (S/cm) | Key UV-Vis Absorption Peaks (nm) |

| Leucothis compound | Base (LEB) | White / Light Yellow | Insulating (< 10⁻¹⁰) | ~320 (π-π* transition) |

| This compound | Base (EB) | Blue | ~1 x 10⁻¹⁰ | ~330 (π-π*), ~630 (exciton)[7] |

| Salt (ES) | Green | > 1[6] (can reach >100)[8] | ~365 (π-π*), ~440 (polaron), broad absorption >800[9] | |

| Pernigraniline | Base (PB) | Blue / Violet | Insulating (< 10⁻¹⁰)[1][6] | ~320 (π-π*), ~550-580 (exciton) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of polyaniline's oxidation states.

Synthesis of Polyaniline (this compound Salt Form)

This protocol describes a standard chemical oxidative polymerization method to produce the conductive this compound salt.[10][11]

Materials:

-

Aniline monomer (distilled before use)

-

Ammonium peroxydisulfate (APS), (NH₄)₂S₂O₈

-

1 M Hydrochloric acid (HCl)

-

Methanol

-

Distilled water

Procedure:

-

Monomer Solution: In a beaker, dissolve a specific amount of aniline (e.g., 5 mL) in 100 mL of 1 M HCl. Cool the solution in an ice bath to 0-4 °C while stirring.[12]

-

Oxidant Solution: In a separate beaker, dissolve a molar equivalent of ammonium peroxydisulfate (e.g., ~12.3 g for 0.054 mol of aniline) in 100 mL of 1 M HCl and cool to 0-4 °C.[12]

-

Polymerization: Slowly add the oxidant solution to the aniline solution dropwise while maintaining vigorous stirring. The reaction mixture will gradually change color, eventually becoming a dark green precipitate.[10]

-

Reaction Time: Continue stirring the mixture in the ice bath for several hours (e.g., 2-4 hours) and then let it rest for up to 24 hours to ensure complete polymerization.[10]

-

Purification: Collect the dark green precipitate (polyaniline this compound salt) by vacuum filtration.

-

Wash the precipitate repeatedly with 1 M HCl to remove any unreacted monomer and oligomers.

-

Subsequently, wash with methanol to remove the oxidant and other byproducts until the filtrate becomes colorless.[10]

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours. The result is a dark green powder of this compound salt.

Conversion Between Oxidation States

-

This compound Base (EB) from this compound Salt (ES): Stir the synthesized ES powder in a 0.1 M ammonium hydroxide (NH₄OH) solution for several hours. The color will change from green to blue. Filter, wash with distilled water until the filtrate is neutral, and dry.

-

Leucothis compound Base (LEB) from this compound Salt (ES): To obtain the fully reduced form, the ES powder can be treated with a reducing agent like phenylhydrazine.[13] Stir the ES powder in a phenylhydrazine solution until the color changes from green to light yellow/colorless.[13]

-

Pernigraniline Base (PB) from this compound Salt (ES): The fully oxidized state can be achieved by treating the ES form with an oxidizing agent like ammonium peroxydisulfate.[14]

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is an essential technique to study the redox behavior of polyaniline and identify the transitions between its oxidation states.[15]

Apparatus:

-

Potentiostat

-

Three-electrode cell:

-

Working Electrode: Polyaniline film deposited on a conductive substrate (e.g., ITO glass, platinum).

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode: Platinum wire or foil.

-

-

Electrolyte: 1 M HCl or H₂SO₄ solution.

Procedure:

-

Electrode Preparation: Prepare a thin, uniform film of polyaniline on the working electrode, typically by electropolymerization or by drop-casting a dispersion of the synthesized PANI.

-

Cell Assembly: Assemble the three-electrode cell with the PANI-coated working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.

-

Measurement: Scan the potential between a range that covers the redox transitions, for example, from -0.2 V to +1.0 V vs. SCE.[16] A typical scan rate is 50 mV/s.

-

Interpretation: A characteristic CV of polyaniline will show two main redox couples. The first pair of peaks (typically around 0.2 V) corresponds to the leucothis compound/emeraldine transition, while the second pair (around 0.8 V) corresponds to the this compound/pernigraniline transition.[16][17]

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is used to identify the electronic transitions that are characteristic of each oxidation state.[18]

Apparatus:

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution or dispersion of the polyaniline sample in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) for this compound base) or as a thin film on a transparent substrate (e.g., quartz).

-

Measurement: Record the absorption spectrum over a range from approximately 300 nm to 1100 nm.

-

Interpretation:

-

Leucothis compound: A single peak around 320 nm due to the π-π* transition in the benzenoid rings.

-

This compound Base: Two distinct peaks: one around 330 nm (π-π* transition) and another broad peak around 630 nm, which is attributed to an exciton-like transition from the highest occupied molecular orbital (HOMO) of the benzenoid unit to the lowest unoccupied molecular orbital (LUMO) of the quinoid unit.[7][19]

-

This compound Salt: The spectrum changes significantly upon protonation. The 630 nm peak disappears and is replaced by localized polaron absorptions, often seen as a peak around 440 nm and a broad, free-carrier tail extending into the near-infrared region (>800 nm).[9]

-

Pernigraniline: Exhibits a peak around 320 nm (π-π*) and a strong exciton band shifted to a lower wavelength compared to EB, typically around 550-580 nm.

-

Electrical Conductivity Measurement

The four-point probe method is a standard technique for measuring the sheet resistance of thin films, from which conductivity can be calculated.[20][21]

Apparatus:

-

Four-point probe measurement setup

-

Source meter (to apply current and measure voltage)

Procedure:

-

Sample Preparation: Prepare a uniform, pressed pellet of the polyaniline powder or a thin film of known thickness on an insulating substrate.[8][22]

-

Measurement: Place the four collinear probes onto the surface of the sample. A constant current (I) is passed through the two outer probes, and the voltage drop (V) is measured between the two inner probes.[23][24]

-

Calculation:

-

The sheet resistance (Rs) is calculated using the formula: Rs = C * (V/I), where C is a geometric correction factor (for thin films, C is often approximated as 4.53).[21]

-

The bulk conductivity (σ) is then calculated by: σ = 1 / (Rs * t), where 't' is the thickness of the film or pellet in cm.

-

Experimental workflow for PANI synthesis and characterization.

References

- 1. Polyaniline - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases | Journal of Atomic, Molecular, Condensed Matter and Nano Physics [rgnpublications.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chalcogen.ro [chalcogen.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. open.metu.edu.tr [open.metu.edu.tr]

- 13. echemlab.wordpress.com [echemlab.wordpress.com]

- 14. m.frontiermaterials.net [m.frontiermaterials.net]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. A Review of UV-Vis on Polymers; Polyaniline (PANI) and Its Nanocomposites | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 19. cpsm.kpi.ua [cpsm.kpi.ua]

- 20. raco.cat [raco.cat]

- 21. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]

- 22. researchgate.net [researchgate.net]

- 23. Four Point Probe Measurement Explained [suragus.com]

- 24. e3s-conferences.org [e3s-conferences.org]

A Deep Dive into Polyaniline: Unraveling the Chemical Structures of Emeraldine Salt and Emeraldine Base

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its unique electrical properties, environmental stability, and straightforward synthesis. The conductivity of polyaniline is intricately linked to its oxidation state and, crucially, its protonation level. Among its various forms, the emeraldine state is of particular interest and exists in two principal forms: the conductive this compound salt (ES) and the insulating this compound base (EB). Understanding the nuanced differences in their chemical structures is paramount for harnessing their potential in diverse applications, from electronics to biomedical devices. This technical guide provides a comprehensive examination of the chemical structures of this compound salt and this compound base, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Structural Differences: The Role of Protonation

The fundamental distinction between this compound salt and this compound base lies in the protonation of the imine nitrogen atoms within the polymer backbone. The this compound form of polyaniline is characterized by a half-oxidized state, containing an equal number of reduced benzenoid amine units and oxidized quinoid imine units.

This compound Base (EB) is the non-protonated, neutral form of the polymer. In this state, the imine nitrogen atoms possess a lone pair of electrons, rendering the polymer electrically insulating.[1] Its structure consists of alternating reduced (benzenoid) and oxidized (quinoid) units.

This compound Salt (ES) is formed by the protonation of the this compound base, typically through treatment with a protonic acid such as hydrochloric acid (HCl). This process, often referred to as doping, involves the addition of a proton (H+) to the imine nitrogen atoms.[1] This protonation leads to the formation of polarons and/or bipolarons, which are charge carriers that delocalize along the polymer chain, resulting in a significant increase in electrical conductivity.[2] The positive charge on the polymer backbone is balanced by a counter-ion from the acid (e.g., Cl-).

The interconversion between the this compound base and this compound salt is a reversible acid-base reaction, allowing for the tuning of the polymer's conductivity.

Quantitative Comparison of Properties

The structural transformation from this compound base to this compound salt induces dramatic changes in the material's properties. A summary of these key differences is presented in the tables below.

Table 1: Electrical Conductivity

| Form | Conductivity (S/cm) | Reference |

| This compound Base | 10⁻⁹ - 10⁻¹⁰ | [2] |

| This compound Salt | 1 - 22 | [2] |

Table 2: Spectroscopic Characteristics (UV-Visible Absorption)

| Form | Absorption Peaks (nm) | Electronic Transition | Reference |

| This compound Base | ~330 | π-π* transition of the benzenoid rings | [3][4] |

| ~630 | Exciton absorption of the quinoid rings | [3] | |

| This compound Salt | ~350 | π-π* transition of the benzenoid rings | [3][4] |

| ~440 | Polaron-π* transition | [3][5] | |

| ~850 | π-Polaron transition | [3][4] |

Table 3: Spectroscopic Characteristics (FTIR)

| Wavenumber (cm⁻¹) | Assignment in this compound Base | Assignment in this compound Salt | Reference |

| ~3360 | - | N-H stretching (protonated amine) | [2] |

| ~3050 | C-H stretching (aromatic) | C-H stretching (aromatic) | [2] |

| ~1580 | C=C stretching (quinoid ring) | C=C stretching (quinoid ring) | [6] |

| ~1496 | C=C stretching (benzenoid ring) | C=C stretching (benzenoid ring) | [6] |

| ~1300 | C-N stretching | - | [7] |

| ~1240 | - | C-N⁺ stretching (polaron structure) | [7] |

| ~1140 | In-plane C-H bending | "Electronic-like" band (delocalized electrons) | [8] |

| ~820 | Out-of-plane C-H bending | Out-of-plane C-H bending | [6] |

Table 4: Spectroscopic Characteristics (XPS - N 1s Core Level)

| Form | Binding Energy (eV) | Nitrogen Species | Reference |

| This compound Base | ~398.3 - 398.5 | Imine (=N-) | [9] |

| ~399.4 - 399.6 | Amine (-NH-) | [9] | |

| This compound Salt | ~400.5 | Positively charged nitrogen (N⁺) | |

| ~402.6 | Protonated imine (=N⁺H-) |

Experimental Protocols

Synthesis of this compound Salt (PANI-ES) via Oxidative Polymerization

This protocol describes a common method for synthesizing polyaniline in its conductive this compound salt form.[10][11]

Materials:

-

Aniline (distilled before use)

-

Ammonium persulfate (APS)

-

Hydrochloric acid (HCl, 1 M)

-

Distilled water

-

Methanol

-

Acetone

Procedure:

-

Dissolve a specific amount of aniline in 1 M HCl solution in a beaker and cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Separately, dissolve a stoichiometric amount of ammonium persulfate (oxidant) in 1 M HCl solution and cool it to 0-5 °C.

-

Slowly add the APS solution to the aniline solution dropwise while maintaining the temperature between 0-5 °C and continuing to stir.

-

The reaction mixture will gradually turn dark green, indicating the formation of polyaniline. Continue stirring for 2-4 hours to ensure complete polymerization.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate sequentially with 1 M HCl, distilled water, and methanol to remove unreacted monomers, oligomers, and excess oxidant.

-

Dry the resulting dark green powder (PANI-ES) in a vacuum oven at 60 °C for 24 hours.

Conversion of this compound Salt (ES) to this compound Base (EB)

This protocol outlines the dedoping process to convert the conductive this compound salt to its insulating base form.[12]

Materials:

-

This compound Salt (PANI-ES) powder

-

Ammonium hydroxide (NH₄OH, 0.1 M solution) or other suitable base

-

Distilled water

Procedure:

-

Disperse the PANI-ES powder in a 0.1 M NH₄OH solution.

-

Stir the suspension at room temperature for 2-4 hours. The color of the suspension will change from green to blue/violet, indicating the deprotonation of the polymer.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with distilled water until the filtrate is neutral (pH 7).

-

Dry the resulting dark blue/violet powder (PANI-EB) in a vacuum oven at 60 °C for 24 hours.

Conclusion

The chemical structures of this compound salt and this compound base, while closely related, give rise to vastly different material properties. The simple, reversible act of protonating the imine nitrogens in the polyaniline backbone transforms an electrical insulator into a conductor. This ability to tune conductivity through straightforward acid-base chemistry is a key attribute that makes polyaniline a versatile and promising material for a wide array of scientific and technological applications. A thorough understanding of these fundamental structural and property differences, as detailed in this guide, is essential for researchers and professionals seeking to innovate and develop new technologies based on this remarkable conducting polymer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Infrared spectra: Useful Technique to Identify the Conductivity level of this compound form of Polyaniline and Indication of Conductivity Measurement either Two or Four probe Technique – Material Science Research India [materialsciencejournal.org]

- 9. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: N 1s for Organic Nitrogen Species [xpsfitting.com]

- 10. Synthesis and Characterization of Polyaniline this compound Salt (PANI-ES) Colloids Using Potato Starch as a Stabilizer to Enhance the Physicochemical Properties and Processability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

The Inner Workings of a Synthetic Metal: An In-depth Technical Guide to the Electrical Conductivity of Emeraldine Salt

For Researchers, Scientists, and Drug Development Professionals

The remarkable transformation of polyaniline from an insulator to a conductor upon protonation has paved the way for its use in a wide array of applications, from advanced electronics to novel drug delivery systems. This guide delves into the core mechanism of electrical conductivity in the emeraldine salt form of polyaniline, providing a comprehensive overview of the underlying principles, experimental methodologies, and key quantitative data.

The Genesis of Conductivity: From this compound Base to this compound Salt

Polyaniline exists in several oxidation states, but it is the this compound form that holds the key to its conductive properties. In its base form, this compound is a semiconductor with a very low conductivity. The magic happens through a process called doping , specifically protonic acid doping, which converts the this compound base into the highly conductive this compound salt.

This transformation involves the protonation of the imine nitrogen atoms in the polyaniline backbone by a protonic acid (such as HCl, H₂SO₄, or HClO₄). This process leads to the formation of charge carriers, known as polarons and bipolarons , which are essential for electrical conduction.[1][2] The overall process can be visualized as a conversion from a neutral, insulating polymer to a charged, conductive one.

The Charge Carriers: Polarons and Bipolarons

Upon protonation, the electronic structure of the polyaniline chain is altered, leading to the formation of radical cations known as polarons . A polaron is essentially a positive charge (a "hole") associated with a local distortion of the polymer lattice. These polarons are mobile and can move along the polymer chain, contributing to the material's conductivity.[1][3]

At higher doping levels, two polarons can combine to form a bipolaron , which is a pair of positive charges associated with a more significant lattice distortion. While bipolarons are also charge carriers, their mobility can be lower than that of polarons due to their larger effective mass. The equilibrium between polarons and bipolarons is a crucial factor in determining the overall conductivity of the this compound salt.[1]

Mechanisms of Charge Transport

The electrical conductivity in this compound salt is a complex process governed by two primary mechanisms: intrachain and interchain charge transport.

-

Intrachain Transport: This refers to the movement of charge carriers (polarons and bipolarons) along the conjugated backbone of a single polyaniline chain. This process is relatively efficient due to the delocalized π-electron system.

-

Interchain Transport: This involves the hopping of charge carriers between adjacent polymer chains. This is often the rate-limiting step for overall conductivity, as it depends on the proximity and alignment of the chains.

Several theoretical models have been proposed to explain the charge transport in conducting polymers like this compound salt, with the most prominent being:

-

Mott's Variable Range Hopping (VRH): This model is often used to describe the conductivity of disordered or amorphous materials.[3][4][5] It posits that at low temperatures, charge carriers do not necessarily hop to the nearest available site but rather to a more distant site that is energetically more favorable. The probability of such a hop depends on both the spatial separation and the energy difference between the initial and final sites.

-

Sheng's Fluctuation-Induced Tunneling: This model considers the role of thermal fluctuations in modulating the potential barrier for charge tunneling between conductive regions separated by insulating gaps.[6][7][8]

Quantitative Data on Electrical Conductivity

The electrical conductivity of this compound salt is highly dependent on the nature and concentration of the dopant acid. The following table summarizes the conductivity values of polyaniline this compound salt prepared with different protonic acid dopants.

| Dopant Acid | Formula | Conductivity (S/cm) | Reference |

| Hydrochloric Acid | HCl | 71.90 | [2] |

| Nitric Acid | HNO₃ | 1.35 | [9] |

| Perchloric Acid | HClO₄ | 109.04 | |

| Sulfuric Acid | H₂SO₄ | 0.33 | [9] |

| Hydroiodic Acid | HI | 0.02 | |

| Undoped this compound Base | - | 5 x 10⁻⁴ |

Experimental Protocols

Synthesis of this compound Salt via Chemical Oxidative Polymerization

This protocol describes a common method for synthesizing polyaniline this compound salt.

Materials:

-

Aniline (freshly distilled)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Protonic acid (e.g., 1M HCl)

-

Distilled water

-

Methanol

-

Acetone

Procedure:

-

Dissolve a specific amount of aniline in the protonic acid solution in a beaker and cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Separately, dissolve a stoichiometric amount of ammonium persulfate in the same protonic acid solution and cool it to 0-5 °C.

-

Slowly add the ammonium persulfate solution to the aniline solution dropwise while maintaining the temperature between 0-5 °C and continuing to stir.

-

The reaction mixture will gradually turn dark green, indicating the formation of this compound salt. Continue stirring for a specified period (e.g., 2-4 hours) to ensure complete polymerization.

-

Collect the precipitate by filtration.

-

Wash the precipitate sequentially with the protonic acid solution, distilled water until the filtrate is colorless, and finally with methanol and acetone to remove any unreacted monomer and oligomers.

-

Dry the resulting dark green powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Four-Point Probe Conductivity Measurement

The four-point probe technique is a standard method for measuring the sheet resistance and conductivity of thin films and pellets of conductive materials.[10][11][12][13]

Equipment:

-

Four-point probe setup

-

Source meter (for supplying current)

-

Voltmeter (for measuring voltage)

-

Sample holder

Procedure:

-

Prepare a thin film of the this compound salt on a non-conductive substrate or press a pellet of the powdered sample.

-

Place the sample in the sample holder and bring the four collinear probes into contact with the sample surface.

-

Apply a constant DC current (I) through the two outer probes using the source meter.

-

Measure the voltage (V) across the two inner probes using the voltmeter.

-

Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

-

Measure the thickness (t) of the film or pellet.

-

Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polyaniline and confirm its this compound salt form.[14][15][16][17]

Procedure (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) powder to remove any moisture.

-

Grind a small amount of the this compound salt sample (typically 1-2 mg) into a fine powder using an agate mortar and pestle.

-

Add approximately 200-300 mg of the dry KBr powder to the mortar and gently mix it with the sample powder until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions in the this compound salt, which provides information about its doping state and electronic structure.[18][19][20][21][22]

Procedure (for thin films):

-

Prepare a thin, uniform film of the this compound salt on a transparent substrate (e.g., glass or quartz).

-

Place the substrate in the sample holder of a UV-Vis spectrophotometer.

-

Record the absorbance or transmittance spectrum over the desired wavelength range (e.g., 300-1100 nm). The characteristic peaks for this compound salt are typically observed around 420 nm and 800 nm, corresponding to polaron band transitions.

This guide provides a foundational understanding of the electrical conductivity in this compound salt. For researchers and professionals in drug development, harnessing the unique conductive properties of this polymer opens up exciting possibilities for creating novel drug delivery systems, biosensors, and therapeutic devices. A thorough understanding of its synthesis, characterization, and the fundamental mechanisms governing its conductivity is paramount to realizing its full potential in these advanced applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Variable range hopping in polypyrrole films of a range of conductivities and preparation methods | Semantic Scholar [semanticscholar.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. sheng.people.ust.hk [sheng.people.ust.hk]

- 7. [PDF] Fluctuation-induced tunneling conduction through nanoconstrictions | Semantic Scholar [semanticscholar.org]

- 8. sheng.people.ust.hk [sheng.people.ust.hk]

- 9. distantreader.org [distantreader.org]

- 10. Four Point Probe Measurement Explained [suragus.com]

- 11. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]

- 12. raco.cat [raco.cat]

- 13. mgchemicals.com [mgchemicals.com]

- 14. shimadzu.com [shimadzu.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 17. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 18. ijcmas.com [ijcmas.com]

- 19. iosrjournals.org [iosrjournals.org]

- 20. sketchviz.com [sketchviz.com]

- 21. A Review of UV-Vis on Polymers; Polyaniline (PANI) and Its Nanocomposites | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Emeraldine Salt via Oxidative Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of emeraldine salt, the conductive form of polyaniline, through chemical oxidative polymerization. The document details the reaction mechanism, experimental protocols, and key characterization data, offering a valuable resource for professionals in materials science and drug development exploring the applications of conductive polymers.

Introduction to this compound Salt and its Synthesis

Polyaniline (PANI) is a conductive polymer that has garnered significant interest due to its unique electrical properties, environmental stability, and straightforward synthesis.[1] It exists in three primary oxidation states: leucothis compound (fully reduced), pernigraniline (fully oxidized), and this compound (half-oxidized).[1] The this compound state can be further classified into this compound base (EB), which is an insulator, and this compound salt (ES), which is conductive.[1][2] The conversion from the insulating this compound base to the conductive this compound salt is achieved through protonation with an acid, a process known as doping.[1][3]

The most common and practical method for synthesizing this compound salt is chemical oxidative polymerization.[1] This process involves the oxidation of aniline monomers in an acidic medium using an oxidizing agent, typically ammonium persulfate (APS).[2][4][5] The reaction proceeds through a chain-growth mechanism involving initiation, propagation, and termination steps.[6][7]

Reaction Mechanism

The oxidative polymerization of aniline is a complex process that is generally understood to occur in three main stages:

-

Initiation: The polymerization is initiated by an oxidizing agent, which extracts electrons from the aniline monomer to form an aniline cation radical.[7]

-

Propagation: These cation radicals then couple to form dimers, which are further oxidized and couple with other monomers or oligomers, leading to chain growth.[7][8] The polymer chain propagates through consecutive oxidation and reduction steps.[9] Initially, the fully oxidized pernigraniline form is often produced, which then gets reduced to the more stable this compound form by reacting with the excess aniline present in the reaction mixture.[9][10]

-

Termination: The chain growth is terminated through various reactions, including the recoupling and reoxidation of terminal cation radicals.[7]

The overall reaction is highly dependent on the pH of the medium and the oxidation state of the polymer chain.[9] The process is typically carried out in an acidic medium, as the protonated form of aniline is more susceptible to polymerization.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. m.frontiermaterials.net [m.frontiermaterials.net]

Unveiling the Colors of Interaction: A Technical Guide to Solvatochromism in Emeraldine Base Polyaniline Films

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phenomenon of solvatochromism in emeraldine base polyaniline (PANI-EB) films. Polyaniline, a versatile conducting polymer, exhibits distinct color changes in response to different solvent environments, a property known as solvatochromism. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols for characterization, and quantitative data to support further research and application in areas such as chemical sensing and materials science.

The Core Mechanism of Solvatochromism in PANI-EB

Solvatochromism in this compound base polyaniline films arises from the differential stabilization of the polymer's electronic ground and excited states by the surrounding solvent molecules.[1] This interaction is primarily influenced by the solvent's polarity.[2] The this compound base form of polyaniline consists of alternating reduced (benzenoid) and oxidized (quinoid) units within its polymer chain.[3]

The UV-Vis absorption spectrum of PANI-EB is characterized by two main absorption bands:

-

π-π Transition:* Occurring in the UV region (around 320-380 nm), this band is associated with the electronic transition within the benzenoid segments of the polymer chain.[4]

-

Exciton Absorption: Found in the visible region (around 600-650 nm), this band is attributed to the charge transfer from the highest occupied molecular orbital (HOMO) of the benzenoid unit to the lowest unoccupied molecular orbital (LUMO) of the quinoid unit.[2][4] It is this "exciton band" that is most sensitive to the solvent environment and is the primary indicator of solvatochromism.

The interaction between the PANI-EB film and the solvent molecules can be explained by the following:

-

Dipole-Dipole Interactions: Polar solvents can interact with the polar sites of the PANI-EB chain, particularly the imine nitrogen atoms in the quinoid units. This interaction can alter the energy levels of the polymer's frontier orbitals.

-

Hydrogen Bonding: Solvents with hydrogen bond donating or accepting capabilities can form hydrogen bonds with the amine and imine nitrogens in the polymer backbone, influencing the polymer's conformation and electronic structure.

-

Conformational Changes: The solvent can induce changes in the conformation of the polyaniline chains, affecting the degree of π-conjugation and, consequently, the energy of the electronic transitions.[5]

A bathochromic (red) shift in the exciton absorption band is typically observed with increasing solvent polarity, indicating a stabilization of the excited state relative to the ground state. Conversely, a hypsochromic (blue) shift suggests a greater stabilization of the ground state.

References

The Electronic Landscape of Pristine Emeraldine Polymer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core electronic properties of pristine emeraldine polymer, a material of significant interest in various scientific and technological fields, including drug development, due to its tunable conductivity and biocompatibility. The document details the intrinsic differences between the insulating this compound base (EB) and its conducting counterpart, the this compound salt (ES), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and physical processes.

Quantitative Electronic Properties

The electronic characteristics of pristine this compound polymer are fundamentally dependent on its oxidation and protonation state. The key electronic parameters for the this compound base and this compound salt forms are summarized below.

| Property | This compound Base (EB) | This compound Salt (ES) |

| Electrical Conductivity | 10⁻¹⁰ to 10⁻⁸ S/cm | 10⁻¹ to 10² S/cm |

| Optical Band Gap (Eg) | ~3.0 - 3.25 eV | Bipolaron bands within the gap of the undoped polymer. |

| Work Function | ~4.37 eV | ~4.10 eV |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of pristine this compound polymer are crucial for reproducible research.

Synthesis of this compound Polymer

2.1.1 Chemical Oxidative Polymerization of Aniline to this compound Salt

This protocol describes a standard method for synthesizing polyaniline in its conductive this compound salt form.

-

Monomer Solution Preparation: Dissolve 20 mmol of aniline hydrochloride in 50 mL of distilled water in a volumetric flask.

-

Oxidant Solution Preparation: Dissolve 25 mmol of ammonium persulfate (APS) in 50 mL of distilled water in a separate volumetric flask.

-

Polymerization: Cool both solutions to 0-5°C in an ice bath. Slowly add the APS solution to the aniline hydrochloride solution while stirring vigorously.

-

Reaction: Continue stirring the mixture for 1-2 hours at 0-5°C. The solution will gradually turn dark green, indicating the formation of the this compound salt.

-

Isolation and Washing: Collect the precipitate by filtration. Wash the polymer powder with 1 M hydrochloric acid to remove any unreacted monomer and oligomers. Subsequently, wash with methanol or acetone to remove the oxidant and other byproducts until the filtrate becomes colorless.

-

Drying: Dry the resulting this compound salt powder in a vacuum oven at 60°C for 24 hours.

2.1.2 Conversion of this compound Salt to this compound Base

The insulating this compound base can be obtained from the synthesized this compound salt through deprotonation.

-

Suspension: Suspend the synthesized this compound salt powder in a 0.1 M ammonium hydroxide solution.

-

Deprotonation: Stir the suspension at room temperature for 3-4 hours. The color of the polymer will change from green to blue/violet, indicating the conversion to the this compound base.

-

Isolation and Washing: Filter the this compound base powder and wash it thoroughly with distilled water until the filtrate is neutral.

-

Drying: Dry the final this compound base powder in a vacuum oven at 60°C for 24 hours.

Characterization Techniques

2.2.1 UV-Vis-NIR Spectroscopy

This technique is used to investigate the electronic transitions in the polymer.

-

Sample Preparation: Dissolve a small amount of the this compound polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone for this compound base, or m-cresol for this compound salt). Alternatively, thin films can be cast onto a transparent substrate like quartz or glass.

-

Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer.

-

Data Acquisition: Record the absorption spectra over a wavelength range of 300 nm to 2500 nm.

-

Analysis:

-

This compound Base: Expect two characteristic absorption bands: one around 320-330 nm corresponding to the π-π* transition of the benzenoid rings, and another broad band around 620-630 nm attributed to the exciton-like transition of the quinoid rings.

-

This compound Salt: The spectrum will show three characteristic absorptions: the π-π* transition around 320-360 nm, and two polaron bands at approximately 420 nm and >800 nm. The presence of the free-carrier tail extending into the near-infrared region is indicative of the conducting nature of the salt.[1]

-

2.2.2 X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the polymer.

-

Sample Preparation: Mount the polymer powder or film onto a sample holder using double-sided conductive tape.

-

Instrumentation: Use an XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

-

Data Acquisition: Acquire a survey spectrum to identify all elements present. Then, obtain high-resolution spectra for the C 1s, N 1s, and O 1s core levels.

-

Analysis:

-

Deconvolute the high-resolution N 1s spectrum to identify the different nitrogen species.

-

The peak at a binding energy of ~399.5 eV corresponds to the neutral amine (-NH-) and imine (-N=) nitrogens in the this compound base.

-

Upon protonation to form the this compound salt, a higher binding energy peak appears at ~401.5 eV, which is attributed to the positively charged nitrogen atoms (polarons and bipolarons).[2][3][4][5][6]

-

The ratio of the areas of these peaks can be used to quantify the level of protonation (doping).

-

2.2.3 Cyclic Voltammetry (CV)

CV is employed to study the redox behavior of the polymer.

-

Working Electrode Preparation: Deposit a thin film of the this compound polymer onto a conductive substrate (e.g., indium tin oxide-coated glass, platinum, or glassy carbon) by drop-casting, spin-coating, or electropolymerization.

-

Electrochemical Cell Setup: Use a three-electrode setup with the polymer-coated substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

-

Electrolyte: Use an acidic electrolyte, such as 1 M HCl or 1 M H₂SO₄.

-

Data Acquisition: Cycle the potential between a suitable range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).

-

Analysis:

-

Observe the redox peaks in the voltammogram.

-

The first redox couple, typically observed at around 0.2 V vs. Ag/AgCl, corresponds to the transition between the fully reduced leucothis compound state and the partially oxidized this compound state.

-

The second redox couple, appearing at a higher potential (around 0.8 V vs. Ag/AgCl), is associated with the transition between the this compound and the fully oxidized pernigraniline state.

-

Visualizing the Core Concepts

Graphical representations are essential for understanding the structure-property relationships in pristine this compound polymer.

Caption: Chemical structures of insulating this compound base and conducting this compound salt.

Caption: Protonic acid doping transforms insulating this compound base to conducting this compound salt.

Caption: Formation of polarons and bipolarons as charge carriers in this compound salt.

References

Self-Assembly of Emeraldine Nanofibers and Nanorods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of emeraldine nanofibers and nanorods, with a focus on their synthesis, characterization, and potential applications in drug development. The information presented is curated for researchers and scientists working in materials science and drug delivery, offering detailed experimental protocols, quantitative data analysis, and a mechanistic understanding of the self-assembly process.

Introduction to this compound Nanostructures

Polyaniline (PANI), a conductive polymer, has garnered significant interest due to its unique electrical properties, environmental stability, and ease of synthesis.[1] The this compound form of polyaniline is of particular importance as it exists in both a conducting salt form (this compound salt, ES) and an insulating base form (this compound base, EB). The self-assembly of polyaniline into one-dimensional nanostructures, such as nanofibers and nanorods, enhances its properties due to a high surface-area-to-volume ratio and quantum confinement effects. These nanostructures, with average diameters ranging from 30 nm to over 100 nm, offer significant advantages for various applications, including a notable potential in the field of drug delivery.[1]

Synthesis Methodologies and Experimental Protocols

The morphology and properties of self-assembled this compound nanostructures are highly dependent on the synthesis method and reaction conditions. The most common methods for preparing polyaniline nanofibers and nanorods are chemical oxidative polymerization and interfacial polymerization.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for the bulk synthesis of polyaniline nanostructures.[1] This method involves the oxidation of aniline monomers in an acidic solution, leading to the formation of polymer chains that self-assemble into nanofibers or nanorods. The key to forming fibrillar morphologies is to promote homogeneous nucleation over heterogeneous nucleation.[1]

Experimental Protocol: Rapid Mixing Chemical Oxidative Polymerization

This protocol is adapted from a facile rapid synthesis of polyaniline nanofibers.

-

Preparation of Reactant Solutions:

-

Dissolve 1 g of aniline hydrochloride in 20 ml of double-distilled water in a beaker.

-

In a separate beaker, dissolve 0.230 g of ammonium persulfate (APS) in 20 ml of double-distilled water.

-

-

Reaction Initiation:

-

Heat both solutions to 60 °C.

-

Rapidly mix the two heated solutions together to initiate polymerization.

-

-

Polymerization:

-

Maintain the reaction temperature at 60 °C for 5 minutes without stirring or shaking. A dark green precipitate, the this compound salt of polyaniline, will form.

-

-

Purification:

-

Allow the solution to cool to room temperature.

-

Filter the precipitate and wash it with distilled water and 0.2 M HCl to remove unreacted monomers, oxidant, and oligomers.

-

-

Drying:

-

Dry the purified dark green powder (this compound salt) in a vacuum oven.

-

Interfacial Polymerization

Interfacial polymerization occurs at the interface of two immiscible liquids, which helps in suppressing the secondary growth of the nanofibers and promotes the formation of uniform nanostructures.[2][3]

Experimental Protocol: Interfacial Polymerization

This protocol is based on the synthesis of uniform polyaniline nanofibers through interfacial polymerization.[3]

-

Preparation of Aqueous and Organic Phases:

-

Aqueous Phase: Prepare 20 mL of a 1 M hydrochloric acid solution containing 4 mmol of ammonium persulfate (APS).

-

Organic Phase: Prepare 20 mL of chloroform containing 4 mmol of aniline.

-

-

Reaction Setup:

-

Stir each solution individually with a magnetic stirrer for one hour.

-

Carefully transfer the aqueous oxidant solution on top of the organic aniline solution in a beaker to create a distinct interface.

-

-

Polymerization:

-

Collection and Purification:

-

Collect the polyaniline nanofibers from the aqueous phase.

-

Wash the collected nanofibers with distilled water and methanol to remove impurities.

-

-

Drying:

-

Dry the purified nanofibers at ambient temperature for 24 hours.[3]

-

Quantitative Data on Synthesis Parameters and Nanostructure Properties

The dimensions, yield, and conductivity of this compound nanofibers and nanorods are significantly influenced by various synthesis parameters. The following tables summarize the quantitative effects of these parameters.

| Parameter | Value | Nanofiber Diameter | Conductivity | Yield | Reference(s) |

| Aniline Concentration | 0.1 M | 30-50 nm | - | - | [4] |

| 0.5 M | 30-50 nm | - | - | [4] | |

| 0.12 g/l (at 90°C for 3h) | ~33-55 nm | - | - | [5][6] | |

| 0.2 g/l (at 90°C for 3h) | ~47-73 nm | - | - | [5][6] | |

| Oxidant (APS) to Aniline Molar Ratio | 0.25 | ~50 nm | Increases with ratio at low temp. | 13.4-42.3% | [3] |

| 0.50 | ~50 nm | Increases with ratio at low temp. | 13.4-42.3% | [3] | |

| 1.0 | Agglomerates of ~100 nm | Decreases with ratio at high temp. | 13.4-42.3% | [3] | |

| 1.25 | - | Maximum conductivity | - | [7] | |

| Dopant Type (Acid) | HCl | ~30 nm | - | - | [1][8] |

| Camphorsulfonic acid (CSA) | ~50 nm | - | - | [1][8] | |

| Perchloric acid (HClO₄) | ~120 nm | - | - | [1][8] | |

| Reaction Temperature | 0 °C | Fibrillar | Higher | - | [3] |

| 20 °C | Fibrillar | Higher | - | [3] | |

| >20 °C | Agglomerates | Lower | - | [3] |

| Property | Value | Synthesis Method | Reference(s) |

| Electrical Conductivity (Single Nanostructure) | ~30.5 S/cm | Self-assembly (CSA doped) | [5] |

| Electrical Conductivity (Bulk) | 0.08–0.6 S/cm | Polymerization with chiral dopants | [9] |

| ~7-10 times higher than conventional method | Microwave-assisted chemical polymerization | [2] | |

| Crystallite Size | ~30 nm | Rapid oxidative polymerization at 60 °C | [10][11] |

| 7.5 nm | Hydrothermal method | [12] | |

| 9.9 nm | Chemical oxidation method | [12] | |

| Energy Gap | 2.46 eV | Hydrothermal method | [12] |

| 2.63 eV | Chemical oxidation method | [12] |

Self-Assembly Mechanism

The formation of this compound nanofibers and nanorods is a complex self-assembly process that proceeds through nucleation and growth stages. The prevailing theory suggests that aniline monomers are first oxidized to form radical cations, which then couple to form oligomers. These oligomers act as nuclei for further polymerization.

In the presence of certain dopants, such as sulfonic acids, micelles can form. These micelles can act as "soft templates," guiding the one-dimensional growth of the polyaniline chains into nanofibers or nanotubes. The morphology of the final nanostructure is a result of the interplay between the intrinsic tendency of polyaniline to form fibrillar structures and the influence of the reaction environment, including the presence of templates and the suppression of secondary growth.[4][13]

Characterization of this compound Nanostructures

A variety of analytical techniques are employed to characterize the morphology, structure, and properties of this compound nanofibers and nanorods.

-

Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, diameter, and length of the nanostructures.[12]

-

Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic vibrational bands of the this compound salt and base forms of polyaniline, confirming the chemical structure. Key peaks for the this compound salt include those around 1580 cm⁻¹ (C=C stretching of quinoid rings), 1496 cm⁻¹ (C=C stretching of benzenoid rings), and 1140-1170 cm⁻¹ (C-N stretching).[13][14]

-

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions in polyaniline. The this compound salt form typically shows characteristic absorption peaks around 360 nm and 800 nm.[10][11]

-

-

X-ray Diffraction (XRD): XRD patterns are used to assess the crystallinity of the polyaniline nanostructures. The presence of peaks at 2θ values around 20° and 25° is characteristic of the this compound salt form.[4][14]

Applications in Drug Development

The unique properties of this compound nanofibers and nanorods make them promising candidates for applications in drug delivery and other biomedical fields. Their high surface area allows for efficient drug loading, and their conductive nature can be exploited for stimuli-responsive drug release.

Drug Loading and Release

This compound nanostructures can be loaded with various therapeutic agents, including anticancer drugs like doxorubicin.[15] The drug can be incorporated during the synthesis process or loaded onto the pre-formed nanofibers through physical adsorption or chemical conjugation. The release of the drug can be triggered by changes in the physiological environment (e.g., pH) or by external stimuli such as an electrical field or near-infrared (NIR) light.[15]

Quantitative Data on Drug Loading and Release:

| Drug | Carrier | Drug Loading Efficiency | Release Profile | Reference(s) |

| Doxorubicin | Mesoporous hydroxyapatite/PANI spheres | High (tunable) | NIR-responsive, controlled by power and irradiation time | [15] |

| Doxorubicin | Electrospun nanofibers | - | Rapid initial release followed by sustained release | [16] |

Biocompatibility and Toxicity

The biocompatibility of polyaniline nanostructures is a critical factor for their use in drug development. Studies have shown that the toxicity of polyaniline nanofibers can be concentration-dependent.[10] While some studies indicate good biocompatibility, others have observed adverse effects at higher concentrations, such as growth retardation and malformations in embryos.[10][17] Therefore, a thorough evaluation of the biocompatibility and potential toxicity of any new this compound-based drug delivery system is essential.

Visualizing the Process: Diagrams

To better understand the experimental workflow and the self-assembly mechanism, the following diagrams are provided in the Graphviz DOT language.

Experimental Workflow for Chemical Oxidative Polymerization

References

- 1. Polyaniline nanofibers - Wikipedia [en.wikipedia.org]

- 2. Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. pecongress.org.pk [pecongress.org.pk]

- 8. Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. Polyaniline nanofibers: acute toxicity and teratogenic effect on Rhinella arenarum embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atlantis-press.com [atlantis-press.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. matec-conferences.org [matec-conferences.org]

- 15. Loading polyaniline (PANI) nanoparticles to mesoporous hydroxyapatite (HAp) spheres for near infrared (NIR) induced doxorubicin (DOX) drug delivery and colon cancer treatment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. A supervised machine-learning analysis of doxorubicin-loaded electrospun nanofibers and their anticancer activity capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polyaniline nanofibers: Acute toxicity and teratogenic effect on Rhinella arenarum embryos [ri.conicet.gov.ar]

The Pivotal Role of Emeraldine in the Genesis of Conducting Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of conducting polymers revolutionized the field of materials science, opening doors to flexible electronics, novel sensing technologies, and advanced drug delivery systems. At the heart of this revolution lies polyaniline (PANI), a polymer with a rich history and a spectrum of properties dictated by its oxidation state. Among its various forms, the emeraldine state is paramount. This technical guide delves into the historical significance and core scientific principles of this compound, detailing its synthesis, characterization, and the mechanism of its remarkable conductivity. We provide comprehensive experimental protocols, quantitative data summaries, and visual diagrams to offer a thorough understanding of this compound's central role in the history and ongoing development of conducting polymers.

A Historical Perspective: The Dawn of Conducting Polymers and the Emergence of this compound

The journey of polyaniline began in the 19th century with the observation of a black, intractable material resulting from the oxidation of aniline.[1] Early researchers, including F. Ferdinand Runge in 1834, noted the formation of colorful products from aniline oxidation.[1][2] These materials, later known by names such as "aniline black," were primarily used as dyes.[3][4] For over a century, the true potential of this class of materials remained unrecognized.

A paradigm shift occurred in the 1980s with the "rediscovery" of polyaniline's electrical conductivity.[5] It was during this period that the scientific community began to unravel the relationship between the polymer's structure, its oxidation state, and its electronic properties. This led to the identification of three principal idealized oxidation states of polyaniline:

-

Leucothis compound: The fully reduced form, appearing white or colorless.[6][7]

-

Pernigraniline: The fully oxidized form, appearing blue or violet.[6][7]

-

This compound: The intermediate, half-oxidized, half-reduced state.[6][7]

Crucially, it was discovered that the this compound form, specifically its protonated salt, exhibited remarkably high electrical conductivity, bridging the gap between traditional insulating polymers and metals.[7][8] This discovery was a watershed moment, establishing polyaniline, and specifically the this compound state, as a cornerstone of the burgeoning field of conducting polymers.

The Chemistry of Conduction: this compound Base vs. This compound Salt

The this compound form of polyaniline exists in two key states: the this compound base (EB) and the this compound salt (ES).

-

This compound Base (EB): This is the neutral, un-doped form of the half-oxidized polyaniline. It is characterized by a repeating unit of two amine nitrogens and two imine nitrogens.[6] this compound base is a semiconductor with a relatively low conductivity, typically on the order of 10⁻¹⁰ S/cm.[8][9] It is often described as blue or dark blue.[6]

-

This compound Salt (ES): The highly conductive form of this compound is achieved through a process called protonic acid doping.[7] When the this compound base is treated with a protonic acid, such as hydrochloric acid (HCl), the imine nitrogen atoms are protonated.[6][7] This protonation leads to a delocalization of electrons along the polymer backbone, creating charge carriers (polarons and bipolarons) that can move freely, resulting in a dramatic increase in conductivity.[7] The this compound salt is typically green and can achieve conductivities as high as 10¹ S/cm or even greater, depending on the dopant and processing conditions.[8][10]

The ability to switch between the insulating this compound base and the conducting this compound salt via a simple acid-base chemistry is a key feature that makes polyaniline so versatile and scientifically interesting.

Quantitative Data Summary

The following tables summarize key quantitative data for different forms of polyaniline, providing a comparative overview of their properties.

Table 1: Electrical Conductivity of Polyaniline in Different Forms

| Form of Polyaniline | Dopant | Conductivity (S/cm) | Reference(s) |

| Leucothis compound Base | - | Poor conductor | [6] |

| Pernigraniline Base | - | Poor conductor | [6] |

| This compound Base | - | ~10⁻¹⁰ | [8][9] |

| This compound Salt | Hydrochloric Acid (HCl) | 2.44 x 10⁻² - 22 | [1][7] |

| This compound Salt | Sulfuric Acid (H₂SO₄) | 1.09 | [10] |

| This compound Salt | p-Toluene Sulfonic Acid (PTSA) | 3.84 x 10¹ | [7] |

| This compound Salt | Camphor Sulfonic Acid (CSA) | 2.92 x 10¹ | [7] |

| This compound Salt | Acetic Acid | 2.50 x 10⁻² | [7] |

| This compound Salt | Nicotinic Acid | 0.65 | [10] |

| This compound Salt | 2-Methylnicotinic Acid | 0.089 | [10] |

Table 2: Solubility of this compound Forms in Various Solvents

| Form of Polyaniline | Solvent | Solubility | Reference(s) |

| This compound Base | N-Methyl-2-pyrrolidinone (NMP) | Soluble/Dispersible | [11][12] |

| This compound Base | Dimethylformamide (DMF) | Partially Soluble/Dispersible | [11][12] |

| This compound Base | Dimethyl Sulfoxide (DMSO) | Partially Soluble | [11] |

| This compound Base | 80% Acetic Acid | Partially Soluble | [11] |

| This compound Base | 88% Formic Acid | Partially Soluble | [11] |

| This compound Salt (HCl doped) | Most common organic solvents | Insoluble | [2][13] |

| This compound Salt (HCl doped) | Sulfuric Acid, Methanesulfonic Acid | Soluble | [2] |

| This compound Salt (CSA doped) | m-cresol | Soluble | [14] |

Table 3: Thermal Stability of this compound Polyaniline (TGA Data)

| Form of Polyaniline | Dopant | Onset of Major Decomposition (°C) | Key Weight Loss Stages | Reference(s) |

| This compound Base | - | ~310 - 520 | 1. Moisture loss (<100°C) 2. Polymer backbone degradation | [5][15] |

| This compound Salt | p-Toluene Sulfonic Acid (pTSA) | ~170 - 300 | 1. Loss of dopant and moisture 2. Polymer backbone degradation | [8][16] |

| This compound Salt | Hydrochloric Acid (HCl) | ~300 | 1. Moisture loss (<100°C) 2. Loss of dopant 3. Polymer backbone degradation | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound polyaniline.

Synthesis of this compound Salt (ES) Polyaniline

Materials:

-

Aniline (freshly distilled)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Hydrochloric acid (HCl, 1 M)

-

Distilled water

-

Methanol

-

Acetone

Procedure:

-

In a beaker, dissolve a specific amount of aniline in 1 M HCl solution. A typical concentration is 0.2 M aniline.[17]

-

In a separate beaker, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of ammonium persulfate to aniline is typically 1.25:1.[17]

-

Cool both solutions in an ice bath to 0-5 °C.

-

Slowly add the ammonium persulfate solution to the aniline solution dropwise with continuous stirring.

-

The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.

-

Continue stirring the mixture in the ice bath for 2-4 hours to ensure complete polymerization.[3]

-

After the reaction, filter the precipitate (this compound salt) and wash it thoroughly with 1 M HCl to remove any unreacted monomer and oligomers.

-

Subsequently, wash the precipitate with methanol and then with distilled water until the filtrate becomes colorless.[3]

-

Dry the resulting dark green powder in a vacuum oven at 60-70 °C to a constant weight.[9]

Conversion of this compound Salt (ES) to this compound Base (EB)

Materials:

-

This compound salt powder (from protocol 4.1)

-

Ammonium hydroxide (NH₄OH, 0.1 M or 1-3% solution)[18]

-

Distilled water

Procedure:

-

Disperse the synthesized this compound salt powder in a 0.1 M ammonium hydroxide solution.

-

Stir the suspension at room temperature for approximately 4-24 hours.[6][18] This process de-dopes the polyaniline, converting the this compound salt to the this compound base. The color will change from green to blue/violet.

-

Filter the resulting this compound base powder.

-

Wash the powder thoroughly with distilled water until the filtrate is neutral to remove excess ammonium hydroxide and any salts formed.

-

Dry the final product, a dark blue or purple powder, in a vacuum oven at 50-60 °C.[6]

Measurement of Electrical Conductivity

Method: Four-Point Probe Technique The four-point probe method is a standard technique for measuring the sheet resistance of thin films, which can then be used to calculate conductivity.[19][20]

Procedure:

-

Prepare a thin film of the polyaniline sample on an insulating substrate (e.g., glass slide) by solution casting or spin coating. For this compound salt, a solution in a suitable solvent like m-cresol (with a compatible dopant) can be used. For this compound base, a dispersion in NMP can be cast, followed by doping of the film with HCl vapor or solution.

-

Place the four-point probe head onto the surface of the polyaniline film. The four probes are collinear and equally spaced.

-

Pass a known DC current (I) through the two outer probes.

-

Measure the voltage (V) across the two inner probes using a high-impedance voltmeter.

-

Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

-

Measure the thickness (t) of the film using a profilometer or a similar instrument.

-

Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the study of this compound.

Caption: Oxidation states of polyaniline.

Caption: The reversible doping process of this compound.

Caption: Experimental workflow for this compound synthesis and characterization.

Conclusion

The this compound form of polyaniline stands as a pivotal material in the history of conducting polymers. Its unique ability to transition from an insulating base to a highly conductive salt through a simple and reversible doping process has been the driving force behind decades of research and development. This technical guide has provided an in-depth overview of the historical context, fundamental chemistry, quantitative properties, and experimental protocols associated with this compound. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's properties is essential for harnessing the full potential of conducting polymers in a wide array of innovative applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyaniline, this compound salt from hydrochloric acid [chembk.com]

- 3. youtube.com [youtube.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. ichemlab.at [ichemlab.at]

- 7. Polyaniline Synthesized by Different Dopants for Fluorene Detection via Photoluminescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer – Oriental Journal of Chemistry [orientjchem.org]

- 11. KR20010109812A - Method of making a soluable polyaniline salt in a diversified organic polar solution - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Polyaniline this compound Salt [nanoshel.com]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. How to Measure the Conductivity of Polymers in Electronics [eureka.patsnap.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Differences Between Leucoemeraldine and Emeraldine Polyaniline

For Immediate Release

This technical guide provides an in-depth analysis of the core distinctions between leucoemeraldine and this compound, two principal oxidation states of polyaniline (PANI). Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the structural, electrical, and spectral differences that govern their unique properties and applications.

Chemical Structure and Oxidation State

Polyaniline is a conductive polymer that exists in several oxidation states, with leucothis compound and this compound being the most studied. The fundamental difference between them lies in the oxidation level of the polymer backbone.

-

Leucothis compound (LEB): This is the fully reduced form of polyaniline.[1][2] Its backbone consists exclusively of benzenoid amine units (-C₆H₄-NH-).[1][3] This uniform, non-oxidized structure renders it electrically insulating.[4] Leucothis compound is typically white or colorless in appearance.[5][6]

-

This compound: This is the half-oxidized state of polyaniline, representing an intermediate and highly stable form.[2][3] Its structure is composed of an equal ratio of reduced benzenoid amine units and oxidized quinoid imine units (-C₆H₄-N=).[1][3] this compound exists in two distinct forms:

-

This compound Base (EB): This is the neutral, un-doped form, which is blue in color and behaves as an electrical insulator.[1][4][7]

-

This compound Salt (ES): This is the conductive form, created by "doping" the this compound base with a protonic acid (e.g., HCl).[3][6] The acid protonates the imine nitrogen atoms, leading to a delocalization of electrons (polaron formation) along the polymer chain.[1] This process dramatically increases conductivity and changes the material's color to green.[4][5]

-

Figure 1: Idealized chemical structures of PANI oxidation states.

Interconversion of Oxidation States

The different forms of polyaniline are not static; they can be interconverted through redox reactions and acid-base chemistry. This tunability is central to PANI's utility in various applications. The transition from the insulating leucothis compound or pernigraniline states to the conducting this compound state is a key process.[8]

-

Oxidation/Reduction: Leucothis compound can be chemically or electrochemically oxidized to form this compound. Conversely, this compound can be reduced back to leucothis compound.[9] Further oxidation of this compound yields the fully oxidized, insulating pernigraniline state.[4][5]

-

Doping/De-doping: The critical transition for achieving conductivity is the doping of the this compound base. Exposure to a protonic acid converts the insulating blue base into the highly conductive green this compound salt.[10] This process is reversible; treatment with a base (de-doping) will return the this compound salt to its insulating base form.

Figure 2: Key conversion pathways between Leucothis compound and this compound.

Comparative Physicochemical Properties

The structural differences between leucothis compound and this compound give rise to distinct physical and chemical properties, which are summarized below.

Table 1: Summary of General Properties

| Property | Leucothis compound Base (LEB) | This compound Base (EB) | This compound Salt (ES) |

| Oxidation State | Fully Reduced[1][2] | Half Oxidized[1][3] | Half Oxidized[3] |

| Structure | 100% Benzenoid Amine Units[1] | 50% Benzenoid, 50% Quinoid Units[1] | Protonated Imines, Polaron Lattice[1] |

| Color | White / Colorless[5][6] | Blue[1][4] | Green[4][5] |

| Conductivity | Insulator[4][7] | Insulator[4][7] | Conductor[3][10] |

Table 2: Quantitative Electrical and Electrochemical Properties

| Parameter | Leucothis compound | This compound Base | This compound Salt |

| Electrical Conductivity (S/cm) | Very Low (Insulating)[4] | ~10⁻¹⁰ - 10⁻¹²[6][11] | ~10⁻¹ to 10²[6][12] |

| Specific Capacitance (F/g) * | 217[13] | - | 328[13] |

| Note: Specific capacitance values are from studies on PANI/multi-wall carbon nanotube (MWNT) nanocomposites and serve as a relative comparison of electrochemical activity.[13] |

Table 3: Spectroscopic Properties (UV-Vis Absorption)

| Form | Primary Absorption Peaks (nm) | Associated Electronic Transitions |

| Leucothis compound Base | ~315 nm (~3.94 eV)[14] | n-π* transition in benzenoid rings.[14] |

| This compound Base | ~320-340 nm~600-700 nm (~2.1 eV)[14][15][16] | π-π* transition in benzenoid rings.Excitonic transition (Benzenoid HOMO to Quinoid LUMO).[14] |

| This compound Salt | ~365 nm~440 nm>800 nm (~1.5 eV)[14][15][16] | π-π* transition.Polaron-π* transition.[16]Free carrier absorption / π-polaron transition.[14] |

Experimental Protocols

Precise control over the synthesis and conversion of PANI oxidation states is crucial for research and development. The following section details standardized laboratory procedures.

Protocol 4.1: Synthesis of this compound Salt (ES) via Oxidative Polymerization

This protocol describes a common method for synthesizing conductive PANI-ES.[17][18][19]

-

Reagents & Equipment: Aniline monomer, ammonium persulfate (APS), 1 M Hydrochloric acid (HCl), deionized water, magnetic stirrer, ice bath, beaker, filtration apparatus.

-

Procedure:

-

Prepare the monomer solution: Dissolve a specific amount of aniline (e.g., 40 mmol) in 100 mL of 1 M HCl in a beaker.[17]

-

Cool the solution: Place the beaker in an ice bath and stir for 1 hour to reach a temperature of 0-4 °C.[18][20]

-

Prepare the oxidant solution: In a separate beaker, dissolve a stoichiometric amount of APS (e.g., 50 mmol) in 100 mL of deionized water and cool to the same temperature.[17]

-

Initiate polymerization: Slowly add the cold APS solution to the stirring aniline solution. The solution will gradually turn dark green.

-

Reaction: Allow the reaction to proceed under constant stirring in the ice bath for several hours (e.g., 3-24 hours).[13][20]

-

Purification: Collect the resulting green precipitate by filtration. Wash the product repeatedly with 1 M HCl and then with deionized water or methanol to remove unreacted monomer, oxidant, and oligomers.

-